molecular formula C25H48O2 B12644775 Methylcyclohexyl stearate CAS No. 71750-44-2

Methylcyclohexyl stearate

Cat. No.: B12644775
CAS No.: 71750-44-2
M. Wt: 380.6 g/mol
InChI Key: AJZARCDGAYBFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Synthesis and Ester Chemistry

Esters are a fundamental functional group in organic chemistry, characterized by a carbonyl group connected to an oxygen atom, which is in turn bonded to another organic group. They are typically synthesized through the esterification of a carboxylic acid and an alcohol. The synthesis of methylcyclohexyl stearate (B1226849) involves the reaction of stearic acid, a long-chain saturated fatty acid, with methylcyclohexanol. vulcanchem.comontosight.ai This reaction is a classic example of Fischer esterification, often catalyzed by an acid. vulcanchem.com The resulting ester, methylcyclohexyl stearate, combines the hydrophobic nature of the long stearoyl chain with the bulky, non-polar characteristics of the methylcyclohexyl group. nih.gov

The field of ester chemistry is extensive, with applications ranging from fragrances and flavorings to polymers and lubricants. ontosight.aidtic.mil The specific properties of an ester are dictated by the nature of the parent carboxylic acid and alcohol. In the case of this compound, the long, saturated stearate chain contributes to a high melting point and thermal stability, while the methylcyclohexyl group influences its viscosity and lubricating properties. vulcanchem.comontosight.ai

Overview of Research Paradigms for Branched-Chain Fatty Acid Esters

Branched-chain fatty acids and their esters are a subject of growing research interest due to their distinct properties compared to their linear counterparts. nih.govcas.czmdpi.com The presence of branching along the fatty acid chain or in the alcohol moiety disrupts the regular packing of the molecules, which can lead to lower melting points and altered viscosity. mdpi.com This is a key area of investigation in fields like lubricant technology, where a low pour point and stable viscosity over a wide temperature range are desirable. dtic.milmdpi.com

Research into branched-chain fatty acid esters often focuses on understanding how the position and size of the branch affect the macroscopic properties of the material. nih.gov For instance, iso- and anteiso-branched fatty acids, which have a methyl group near the end of the chain, are known to have different melting points and are found in various biological systems. mdpi.comnih.gov While this compound's branching is in the alcohol-derived portion, the principles of how steric hindrance and molecular geometry affect physical properties are analogous.

Significance of Cycloalkane Moieties in Ester Structures

This increased bulk and non-polar surface area contribute to several key characteristics:

Viscosity and Lubricity: The presence of the cyclic group can enhance the lubricating properties of the ester. ontosight.ai The bulky nature of the methylcyclohexyl group can create a more robust lubricating film.

Thermal and Oxidative Stability: Cycloalkane esters often exhibit good thermal and oxidative stability, making them suitable for high-temperature applications. ontosight.airsc.org The saturated nature of the cyclohexane (B81311) ring contributes to this stability.

Solubility: The non-polar character of the cycloalkane moiety generally results in good solubility in hydrocarbon-based oils and solvents.

Current Gaps and Opportunities in this compound Research

While the general properties of fatty acid esters and cycloalkane derivatives are understood, specific and detailed research on this compound appears to be limited in publicly accessible literature. Much of the available information is based on general knowledge of similar compounds. ontosight.ainih.gov

Key areas where further research would be beneficial include:

Detailed Physicochemical Characterization: Comprehensive studies on the viscosity-temperature relationship, pour point, flash point, and other lubricant-relevant properties of pure this compound are needed.

Spectroscopic Analysis: While general principles of NMR and mass spectrometry can be applied, detailed, published spectra (¹H NMR, ¹³C NMR, GC-MS) specifically for this compound would be valuable for unambiguous identification and quality control. aocs.orgresearchgate.netresearchgate.netijpras.comjppres.comunipi.it

Synthesis Optimization: Research into more efficient and environmentally friendly catalytic systems for the synthesis of this compound could be explored, moving beyond traditional acid catalysis. google.com

Application-Specific Performance Testing: Evaluating the performance of this compound as a lubricant base oil or additive in specific applications, such as in metalworking fluids or as a plasticizer, would provide valuable data for industrial applications. ontosight.ai

The following tables summarize some of the known and predicted properties of this compound and its constituent parts, highlighting the need for more empirical data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₄₈O₂ nih.gov
Molecular Weight 380.6 g/mol nih.gov
IUPAC Name (1-methylcyclohexyl) octadecanoate nih.gov
XLogP3 10.5 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 18 nih.gov
Exact Mass 380.365430770 Da nih.gov
Monoisotopic Mass 380.365430770 Da nih.gov

Properties

CAS No.

71750-44-2

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

cyclohexylmethyl octadecanoate

InChI

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3

InChI Key

AJZARCDGAYBFQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Methylcyclohexyl Stearate and Analogous Compounds

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of Methylcyclohexyl stearate (B1226849). These approaches typically involve the formation of an ester linkage between stearic acid or its derivatives and methylcyclohexanol.

Direct esterification, also known as Fischer-Speier esterification, is a well-established method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org In the case of Methylcyclohexyl stearate, stearic acid is reacted directly with methylcyclohexanol.

The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use an excess of one of the reactants. organic-chemistry.org The reactivity of alcohols in esterification reactions generally follows the order: primary > secondary > tertiary. ache.org.rsresearchgate.net Since methylcyclohexanol is a secondary alcohol, the reaction rate is slower compared to reactions with primary alcohols. ache.org.rsresearchgate.net

Several factors influence the yield and reaction rate of this esterification:

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts. organic-chemistry.orgache.org.rs Milder organic acids like oxalic acid can also be employed to reduce corrosion and waste generation. jocpr.com

Molar Ratio: Increasing the molar ratio of alcohol to acid can enhance the reaction speed and yield by shifting the equilibrium towards the product side. ache.org.rs For the esterification of stearic acid, molar ratios of alcohol to acid ranging from 5:1 to 15:1 have been shown to be effective. ache.org.rs

Temperature: Higher temperatures generally increase the reaction rate. However, an optimal temperature must be chosen to avoid side reactions. For stearic acid esterification, temperatures around 65°C have been found to provide high conversion rates. ache.org.rsjocpr.com

Table 1: Factors Affecting Direct Esterification of Stearic Acid

Parameter Effect on Reaction Typical Conditions for Analogous Systems
Catalyst Increases reaction rate H₂SO₄, p-TsOH, Oxalic Acid organic-chemistry.orgache.org.rsjocpr.com
Molar Ratio (Alcohol:Acid) Higher ratio increases yield 5:1 to 15:1 ache.org.rs
Temperature Higher temperature increases rate ~65 °C ache.org.rsjocpr.com

| Removal of Water | Shifts equilibrium to favor product formation | Azeotropic distillation, molecular sieves organic-chemistry.org |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For the synthesis of this compound, this involves reacting methyl stearate with methylcyclohexanol. This method can be advantageous as it sometimes proceeds under milder conditions than direct esterification.

Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com Alkali catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are often more effective and lead to faster reaction rates than acid catalysts. doaj.org

The mechanism of base-catalyzed transesterification involves the formation of an alkoxide from the alcohol (methylcyclohexanol in this case) and the base. researchgate.netyoutube.comyoutube.com This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the methyl stearate to form a tetrahedral intermediate. researchgate.netyoutube.comyoutube.com This intermediate then collapses, eliminating a methoxide (B1231860) group and forming the desired this compound. researchgate.netyoutube.comyoutube.com

Table 2: Comparison of Catalysts in Transesterification

Catalyst Type Advantages Disadvantages
Alkali (e.g., NaOH, KOH) Fast reaction rates doaj.org Sensitive to free fatty acids and water, which can lead to soap formation doaj.org

| Acid (e.g., H₂SO₄) | Not sensitive to free fatty acids doaj.org | Slower reaction rates compared to alkali catalysts doaj.org |

Solvent-free synthesis is a green chemistry approach that minimizes the use of volatile and often toxic organic solvents. nih.govrsc.org In the context of this compound synthesis, a solvent-free transesterification would involve reacting methyl stearate and methylcyclohexanol directly, with one of the reactants potentially acting as the solvent. nih.gov

This technique offers several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and often simpler product purification. nih.gov The reaction can be driven to completion by removing the more volatile alcohol (methanol) formed as a byproduct. nih.gov High-speed ball-milling is an emerging solvent-free technique that can promote esterification at room temperature. nih.gov

For a complex ester like this compound, a convergent approach could involve the synthesis of a more reactive derivative of stearic acid (e.g., stearoyl chloride) and a modified form of methylcyclohexanol. These activated fragments would then be coupled in a final step. This strategy is particularly useful for the synthesis of complex molecules and can be adapted for the production of a variety of esters. scholarsresearchlibrary.comwikipedia.org Continuous-flow systems are also being developed to enhance the efficiency of multi-step syntheses. researchgate.net

Synthesis of Methylcyclohexyl Ring Precursors

Controlled Oxidation of Methylcyclohexane

A primary route to methylcyclohexanol is the controlled oxidation of methylcyclohexane. This process aims to selectively introduce an oxygen functional group (hydroxyl or carbonyl) onto the cyclohexane (B81311) ring while minimizing over-oxidation and the formation of byproducts. Various catalytic systems have been developed to achieve this transformation with reasonable efficiency and selectivity.

Another catalytic system employs manganese(III) compounds in conjunction with trichloroisocyanuric acid (TCCA) as the oxidant. researchgate.net This method has been shown to promote the functionalization of methylcyclohexane, yielding a mixture of chlorinated and oxygenated products. researchgate.net The reaction temperature plays a significant role in the conversion, with higher temperatures generally leading to increased product formation. researchgate.net

Furthermore, heterogeneous catalysts such as bulk nickel oxide, in the presence of an oxidant like meta-chloroperbenzoic acid (m-CPBA), have been investigated for the oxidation of cyclohexane and its derivatives. scielo.br The reaction conditions, including the amount of catalyst and reaction time, can be optimized to control the conversion and the selectivity towards cyclohexanol (B46403) and cyclohexanone (B45756). scielo.br

Table 2: Catalytic Systems for the Controlled Oxidation of Methylcyclohexane

CatalystOxidantKey ProductsConversion (%)Selectivity (%)Reference
Mn(III) porphyrinsAirMethylcyclohexanols, MethylcyclohexanonesUp to 2076 (total for alcohol & ketone) mdpi.com
[Mn(salen)Cl]TCCA1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene~12 (at 25°C)- researchgate.net
Bulk Nickel Oxidem-CPBACyclohexanol, Cyclohexanone>5 (for cyclohexane)Varies with time scielo.br

Data presented is for illustrative purposes and specific conditions should be consulted in the cited literature.

Stereoselective Introduction of the Methyl Group to the Cyclohexane Ring

Achieving stereocontrol in the synthesis of the methylcyclohexyl precursor is crucial for producing specific isomers of this compound. The stereoselective introduction of the methyl group onto the cyclohexane ring can be accomplished through various asymmetric synthesis strategies.

A common approach is the α-methylation of cyclohexanone, where the stereochemical outcome is directed by a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. For instance, insoluble cross-linked copolymers of styrene (B11656) with covalently bonded (S)-2-aminoalkoxy groups have been used as chiral auxiliaries for the enantioselective α-methylation of cyclohexanone. This method has been reported to yield (S)-2-methylcyclohexanone with an enantiomeric excess of up to 94%.

The stereochemical course of the alkylation of cyclohexanone enolates is governed by the conformational preferences of the transition state. There is a general tendency for the electrophile (in this case, a methyl group) to add from the axial direction to the enolate, as this leads to a more stable chair-like transition state.

Another strategy involves the stereoselective alkylation of substituted cyclohexanones. For example, the reaction of 4-tert-butylcyclohexanone (B146137) with trimethylaluminium in benzene (B151609) has been shown to favor the formation of the trans-alcohol, where the methyl group adds axially. This selectivity is dependent on the stoichiometry of the alkylating agent.

Derivatization of Cyclohexanol Species (e.g., acetylation of 1-methylcyclohexanol (B147175) derivatives)nih.gov

The synthesis of this compound and analogous compounds through the derivatization of cyclohexanol species represents a significant area of organic synthesis, focusing on the formation of ester linkages. This process typically involves the reaction of a cyclohexanol derivative, such as 1-methylcyclohexanol, with a carboxylic acid or its derivative. A key analogous reaction that provides insight into this process is the acetylation of tertiary alcohols, which serves as a model for the esterification of the sterically hindered hydroxyl group in 1-methylcyclohexanol.

Research into the acetylation of various alcohols has demonstrated efficient methods for this transformation. For instance, the use of specific catalysts can facilitate the reaction even for challenging substrates like tertiary alcohols. These derivatization reactions are crucial for modifying the properties of the parent alcohol, leading to compounds with applications in various fields.

Detailed Research Findings

The direct esterification of tertiary alcohols, such as 1-methylcyclohexanol, can be challenging due to steric hindrance around the hydroxyl group. However, various catalytic systems have been developed to overcome this limitation. One effective method involves the use of Lewis acid catalysts.

A study on the acetylation of primary, secondary, and tertiary alcohols using copper(II) sulfate (B86663) (CuSO₄) as a catalyst under solvent-free conditions has provided valuable data. The reaction of various alcohols with acetic anhydride (B1165640) in the presence of a catalytic amount of CuSO₄ at room temperature resulted in high yields of the corresponding acetates. Notably, tertiary alcohols, which are typically less reactive, were successfully acetylated, albeit with slightly lower yields compared to primary and secondary alcohols. For instance, the acetylation of tert-butyl alcohol, a tertiary alcohol, proceeded with an 87% yield. A structurally similar secondary alcohol, 2-methylcyclohexanol, was acetylated with a 92% yield under the same conditions. These findings suggest that a similar approach could be effectively applied to the acetylation of 1-methylcyclohexanol.

Another research avenue has explored the use of zinc chloride (ZnCl₂) as an inexpensive and less toxic catalyst for the acetylation of alcohols and phenols. This method has been shown to be effective for primary, secondary, and tertiary alcohols under solvent-free conditions at room temperature, with acetyl chloride being a more reactive acetylating agent compared to acetic anhydride.

Furthermore, for the synthesis of long-chain esters like stearates, solid acid catalysts are often employed. Catalysts such as sulfated zirconia, tungstated zirconia, and Amberlyst-15 have been investigated for the esterification of carboxylic acids. These heterogeneous catalysts offer advantages in terms of separation and reusability. The synthesis of this compound would likely involve the reaction of 1-methylcyclohexanol with stearic acid or a more reactive derivative like stearoyl chloride, facilitated by a suitable acid catalyst. The reaction conditions would need to be optimized to account for the steric hindrance of the tertiary alcohol.

The following interactive data table summarizes the findings from a study on the copper(II) sulfate catalyzed acetylation of various alcohols, which serves as an analogy for the derivatization of 1-methylcyclohexanol.

Interactive Data Table: Acetylation of Various Alcohols Using a CuSO₄ Catalyst

EntrySubstrate AlcoholProductYield (%)
1Benzyl alcoholBenzyl acetate98
21-Octanol1-Octyl acetate96
3CyclohexanolCyclohexyl acetate95
42-Methylcyclohexanol2-Methylcyclohexyl acetate92
5tert-Butyl alcoholtert-Butyl acetate87

Comprehensive Analytical Characterization and Methodological Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). The spectrum of methylcyclohexyl stearate (B1226849) is characterized by distinct signals corresponding to the stearate acyl chain and the methylcyclohexyl group.

The long polymethylene chain of the stearate moiety produces a large, overlapping signal between approximately 1.25 and 1.4 ppm. aocs.org More distinct signals are observable for the protons closer to the functional groups. The terminal methyl group (C18) of the stearate chain typically appears as a triplet at around 0.88 ppm. aocs.org The methylene (B1212753) group alpha to the carbonyl (C2) is deshielded and resonates as a triplet at approximately 2.35 ppm. aocs.org The methylene group at the C3 position is found further upfield, at around 1.65 ppm. aocs.org

Table 1. Predicted ¹H NMR Chemical Shifts for Methylcyclohexyl Stearate

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Stearate CH₃ (C18)~0.88Triplet
Stearate (CH₂)n (C4-C17)~1.25-1.40Multiplet
Stearate CH₂ (C3)~1.65Multiplet
Stearate CH₂ (C2, α to C=O)~2.35Triplet
Cyclohexane (B81311) CH₂~1.2-1.8Multiplet
Cyclohexane CH₃~1.1-1.2Singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and structural assignment.

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the range of 170-185 ppm. libretexts.orglibretexts.org The quaternary carbon of the methylcyclohexyl group, to which the ester oxygen and the methyl group are attached, would resonate around 70-80 ppm. The carbons of the long stearate chain produce a series of signals in the aliphatic region. The terminal methyl carbon (C18) is the most shielded, appearing at approximately 14 ppm. The methylene carbons of the main chain (C4-C17) are found in a dense cluster between 22 and 32 ppm. Specific signals can be identified for the methylene carbons alpha (C2) and beta (C3) to the carbonyl group, which appear at approximately 34 ppm and 25 ppm, respectively. The carbons of the cyclohexane ring would appear in the 20-40 ppm range, with the methyl group's carbon signal also appearing in this region. bhu.ac.in

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Stearate C=O (C1)~174
Cyclohexane C-O (quaternary)~75
Stearate CH₂ (C2)~34
Stearate (CH₂)n (C4-C17)~22-32
Stearate CH₂ (C3)~25
Cyclohexane CH₂~20-40
Cyclohexane CH₃~20-30
Stearate CH₃ (C18)~14

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. In this compound, COSY would show a correlation between the terminal methyl protons (C18) and the adjacent methylene protons (C17). It would also map the sequential coupling network along the stearate chain (e.g., C2-H with C3-H, C3-H with C4-H, etc.) and within the cyclohexane ring, confirming the adjacencies of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~0.88 ppm would correlate to the carbon signal at ~14 ppm, confirming their assignment as the terminal methyl group of the stearate chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JHC and ³JHC). This is arguably the most powerful technique for connecting different parts of the molecule. Crucially for this compound, an HMBC spectrum would show a correlation between the protons on the cyclohexane ring adjacent to the ester oxygen and the carbonyl carbon (C1) of the stearate chain. researchgate.netlibretexts.org It would also show a correlation from the alpha-methylene protons (C2-H) of the stearate chain to the quaternary carbon of the methylcyclohexyl group. These correlations unequivocally establish the ester linkage between the stearate and methylcyclohexyl moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. The molecular weight of this compound is 380.6 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. researchgate.net As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented, and their mass-to-charge ratios are detected.

The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) at m/z 380, confirming its molecular weight. The fragmentation pattern provides structural clues. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. whitman.edu Expected fragments would include the loss of the methylcyclohexoxy group ([M-OR]⁺) to form the stearoyl acylium ion (C₁₈H₃₅O⁺) at m/z 283. Fragmentation of the cyclohexane ring and cleavage along the long alkyl chain of the stearate would also produce a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edulibretexts.org

Table 3. Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Identity
380[M]⁺ (Molecular Ion)
283[M - OC₇H₁₃]⁺ (Stearoyl acylium ion)
113[OC₇H₁₃]⁺ (Methylcyclohexoxy fragment)
98[C₇H₁₄]⁺ (Methylcyclohexene from rearrangement)
83[C₆H₁₁]⁺ (Cyclohexyl fragment)

While this compound is sufficiently volatile for direct GC-MS analysis, its precursor, stearic acid, is not. Long-chain fatty acids are highly polar and have low volatility, which can lead to poor peak shape and adsorption issues during GC analysis. chromatographyonline.comnih.gov To overcome this, derivatization is employed to convert the carboxylic acid into a less polar, more volatile ester.

A common strategy is esterification, frequently to form fatty acid methyl esters (FAMEs). nih.gov This is typically achieved by reacting the fatty acid with an alcohol, such as methanol, in the presence of an acid catalyst like boron trifluoride (BF₃) or acetyl chloride. nih.gov This process, known as methylation, neutralizes the polar carboxyl group, significantly increasing the compound's volatility and making it amenable to GC-MS analysis. nih.gov

Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. ntnu.nonih.gov

For the analysis of fatty acid esters, a common approach involves a splitless injection of the sample into a GC system equipped with a capillary column, such as a DB-FastFAME or SLB®-5ms column. ntnu.nosigmaaldrich.com The temperature program is optimized to ensure the separation of the analyte from other matrix components. A typical temperature gradient might start at a lower temperature and ramp up to a final temperature to elute the high-boiling point ester. nih.gov

Table 1: Illustrative GC-MS Parameters for Fatty Acid Ester Analysis

Parameter Value
Injection Mode Splitless
Injector Temperature 220-250°C nih.gov
Column DB-FastFAME or similar
Oven Program Initial hold, then ramp to ~240-300°C nih.govsums.ac.ir
Carrier Gas Helium sigmaaldrich.com
Ionization Mode Electron Ionization (EI) shimadzu.com

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach for the analysis of less volatile or thermally labile compounds and is particularly useful for long-chain fatty acid esters. nih.govnih.govchromatographyonline.com Reversed-phase liquid chromatography is a common separation technique, often utilizing a C8 or C18 column. nih.govnih.gov The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like tributylamine (B1682462) as an ion-pairing agent to improve peak shape and retention. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of esters. joanneum.at It typically generates protonated molecules [M+H]+ or adducts with ions from the mobile phase, such as [M+Na]+. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and enhanced selectivity through techniques like multiple reaction monitoring (MRM). chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is a powerful tool for the unambiguous identification of this compound. The theoretical exact mass of this compound (C25H48O2) can be calculated and compared to the experimentally measured mass. nih.gov A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula. scispace.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are capable of achieving the high resolution required for this type of analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in a molecule. researchgate.net For this compound, the most characteristic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm-1. researchgate.netresearchgate.netpressbooks.pub Other significant peaks include the C-O stretching vibrations of the ester, usually found between 1000 and 1300 cm-1, and the C-H stretching and bending vibrations of the alkyl chain and the cyclohexyl ring. researchgate.netlibretexts.orglibretexts.org Specifically, C-H stretching vibrations for alkanes are observed in the 2850-2960 cm-1 region. pressbooks.publibretexts.org

Raman spectroscopy provides complementary information. The C=O stretch of the ester is also observable in the Raman spectrum. researchgate.net This technique can be particularly useful for analyzing samples in aqueous media due to the weak Raman scattering of water. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1735 - 1750 researchgate.netpressbooks.pub
C-O (Ester) Stretch 1000 - 1300 researchgate.net
C-H (Alkyl) Stretch 2850 - 2960 pressbooks.pub

| C-H (Alkyl) | Bend | 1370 - 1470 libretexts.org |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to crystalline analogues)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov While this compound is likely a liquid or a low-melting solid at room temperature, this technique can be applied to crystalline analogues, such as other long-chain esters, to understand their solid-state packing and conformation. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and intermolecular interactions. wikipedia.org Such studies on related stearate compounds have provided valuable insights into the linear arrangement and packing of long alkyl chains in the solid state. nih.gov

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that are not suitable for GC analysis due to low volatility or thermal instability. hplc.eucerealsgrains.org For this compound, reversed-phase HPLC with a C18 column is a suitable method. aocs.org The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, typically a mixture of acetonitrile and water. aocs.orgnih.gov

Detection in HPLC can be achieved using various detectors. While this compound lacks a strong chromophore for UV-Vis detection at common wavelengths, derivatization with a UV-absorbing or fluorescent tag can enhance sensitivity. aocs.orggerli.com Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for the detection of non-chromophoric compounds. gerli.com Coupling HPLC with mass spectrometry (HPLC-MS) provides the highest degree of selectivity and sensitivity. aocs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl stearate
Stearic acid
Acetonitrile
Methanol

Gas Chromatography (GC)

A detailed analysis of this compound by Gas Chromatography (GC) would typically involve the determination of its retention time, which is the time it takes for the compound to pass through the GC column from injection to detection. This analysis would be crucial for identifying and quantifying the substance in a mixture. The specific retention time would depend on several factors including the type of column used (e.g., polar or non-polar stationary phase), the temperature program of the oven, the flow rate of the carrier gas (such as helium or nitrogen), and the properties of the analyte itself, such as its volatility and interactions with the stationary phase.

For a compound like this compound, a non-polar or medium-polarity column would likely be employed. The temperature program would need to be optimized to ensure good separation from other components without causing thermal degradation. However, without experimental data, a specific data table of GC parameters and findings for this compound cannot be provided.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are essential for understanding the material behavior of substances like this compound, particularly their phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) analysis would provide insights into the phase transitions of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal events such as melting point, crystallization temperature, and glass transition temperature. This information is critical for understanding the physical state of the material at different temperatures.

Thermogravimetric Analysis (TGA) would be used to assess the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis would reveal the decomposition temperature of the compound, providing information about its stability at elevated temperatures and any potential degradation pathways.

Due to the lack of published research, specific data tables detailing the results of DSC and TGA analyses for this compound, including temperatures of phase transitions and decomposition profiles, are not available.

Mechanistic Investigations of Reaction Pathways and Transformation Processes

Reaction Kinetics and Thermodynamics of Esterification and Transesterification

The synthesis of methylcyclohexyl stearate (B1226849) typically occurs via Fischer esterification of stearic acid with methylcyclohexanol or through transesterification. These are reversible reactions, and their efficiency is dictated by kinetic and thermodynamic parameters.

Reaction Kinetics: The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants. ache.org.rsresearchgate.net For long-chain fatty acids like stearic acid, the reaction rate is largely independent of the fatty acid chain length but is sensitive to the structure of the alcohol. ache.org.rsucr.ac.cr Studies on similar systems show that increasing temperature and catalyst loading enhances the reaction rate. researchgate.net The reaction typically follows second-order kinetics. nih.gov

Kinetic models such as the Langmuir-Hinshelwood and Eley-Rideal mechanisms are often employed to describe the reaction on the surface of heterogeneous catalysts. researchgate.netacs.orgredalyc.org These models account for the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. The Eley-Rideal model, for instance, might assume that one reactant (e.g., the alcohol) adsorbs to the catalyst surface and then reacts with the other reactant (the acid) from the bulk phase. researchgate.net

Thermodynamics: Esterification reactions are generally slightly endothermic and reversible. ucr.ac.crnih.gov The equilibrium position can be shifted toward the product (the ester) by removing water as it forms, a direct application of Le Châtelier's principle. The change in standard enthalpy (ΔH°) for the esterification of fatty acids is typically low, indicating that temperature has a modest effect on the equilibrium constant itself, though it significantly impacts the reaction rate. ucr.ac.crnih.gov

Below is a table summarizing typical activation energies for the esterification of stearic and other fatty acids with various alcohols, providing a reference for the energy barriers involved in these syntheses.

Fatty AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)
Stearic Acid1-ButanolSulfuric Acid14.89 researchgate.net
Oleic AcidMethanolNot Specified42.76 researchgate.net
Oleic AcidEthanolNot Specified26.62 researchgate.net
Lauric AcidGlycerol12-Tungstophosphoric Acid35.62 sci-hub.st
Acetic Acid1-Methoxy-2-PropanolAmberlyst-3562.0 mdpi.com

Catalysis Mechanisms in Ester Synthesis and Modification

Catalysts are essential for achieving practical rates of esterification. Both homogeneous and heterogeneous acid catalysts are commonly used. mdpi.com

Homogeneous Acid Catalysis: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are effective homogeneous catalysts. researchgate.netresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the stearic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methylcyclohexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a series of proton transfers to yield the protonated ester. The final step is the deprotonation of the ester to release the product and regenerate the acid catalyst. rsc.orgyoutube.com

Heterogeneous Acid Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, zeolites, and functionalized biochar, offer advantages in terms of catalyst separation and reusability. nih.govmdpi.comresearchgate.netorganic-chemistry.org The mechanism is analogous to homogeneous catalysis, occurring on the acidic sites on the catalyst surface. researchgate.net For porous catalysts, the reaction involves:

Diffusion of reactants to the active sites within the catalyst pores.

Adsorption of one or both reactants onto the surface.

Surface reaction between the adsorbed species (Langmuir-Hinshelwood mechanism) or between an adsorbed species and a molecule from the bulk fluid (Eley-Rideal mechanism). ox.ac.uk

Desorption of the products (ester and water) from the surface.

Diffusion of products out of the catalyst pores.

Metal oxides like magnesium oxide or tin(II) oxide can also catalyze the esterification reaction, offering high selectivity and simple removal by filtration. google.com

Degradation Pathways of Methylcyclohexyl Stearate

The degradation of this compound can proceed through two primary routes: oxidative degradation, initiated by reaction with atmospheric oxygen, and hydrolytic degradation, caused by reaction with water.

Autoxidation is a free-radical chain reaction that degrades organic compounds through reaction with oxygen. wikipedia.org For a saturated ester like this compound, the reaction preferentially occurs at the C-H bonds that are most susceptible to hydrogen atom abstraction. While the stearate chain is relatively inert, the tertiary C-H bond on the methylcyclohexyl ring is a likely site for initial attack. nih.gov The process follows three main stages: initiation, propagation, and termination. wikipedia.orgresearchgate.net

Initiation: The process begins with the formation of a carbon-centered radical (R•). This can be triggered by initiators such as heat, UV light, or trace metal ions.

Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction. wikipedia.org

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The degradation process yields a complex mixture of products.

Primary Degradation Products: The initial, primary products of autoxidation are hydroperoxides (ROOH). wikipedia.org In the case of this compound, this would likely be various isomers of methylcyclohexyl hydroperoxystearate. Studies on the oxidation of saturated esters like methyl palmitate show that oxidation can occur at various positions along the alkyl chain, with a preference towards the center of the molecule. nih.gov

Secondary Degradation Products: Hydroperoxides are unstable and decompose, especially in the presence of heat or metal catalysts, into a variety of secondary products. researchgate.net This decomposition generates more radicals (alkoxy, RO•, and hydroxyl, •OH), which fuel further degradation. The subsequent reactions can lead to chain scission, forming a range of smaller molecules. Common secondary products from the degradation of large esters include:

Ketones and Aldehydes: Formed from the decomposition of hydroperoxides. mdpi.comyork.ac.uk

Alcohols: Resulting from the reduction of hydroperoxides or termination reactions.

Carboxylic Acids: Shorter-chain acids can be formed through further oxidation of aldehydes or cleavage of the ester bond. mdpi.com

Polymeric materials: Cross-linking reactions between radical species can lead to the formation of higher molecular weight sludge and deposits.

The table below outlines the classes of products typically formed during ester autoxidation.

Degradation StageProduct ClassSpecific Examples
PrimaryHydroperoxidesMethylcyclohexyl hydroperoxystearate isomers
SecondaryKetonesCyclohexanones, various keto-acids
AldehydesVarious aldehydes from chain cleavage
AlcoholsMethylcyclohexanol
Carboxylic AcidsStearic acid, shorter-chain dicarboxylic acids
Higher MW ProductsOligomers, polymers (sludge)

The rate of autoxidation is heavily influenced by the presence of initiators and promoters.

Initiators: These are substances or conditions that generate the initial free radicals. Common initiators include:

Heat and UV Light: Provide the energy to break C-H or O-O bonds homolytically.

Promoters: While initiators start the chain reaction, promoters can accelerate it, often by increasing the rate of hydroperoxide decomposition. The metal ions mentioned above are the most significant promoters in this context.

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding the parent carboxylic acid and alcohol. The rate of this reaction is highly dependent on pH. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the reaction is the reverse of Fischer esterification. chemistrysteps.com The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. This process is an equilibrium, and to drive the reaction to completion, a large excess of water is required. chemistrysteps.comresearchgate.net The products are stearic acid and methylcyclohexanol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydrolysis is effectively irreversible. chemistrysteps.com A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. aakash.ac.inmasterorganicchemistry.com This intermediate then collapses, expelling the methylcyclohexoxide ion (⁻O-R) as a leaving group and forming stearic acid. The stearic acid is immediately deprotonated by the strong base (either the expelled alkoxide or another hydroxide ion) to form the stearate salt (carboxylate). aakash.ac.inwikipedia.org This final acid-base step is irreversible and drives the reaction to completion. The final products are the salt of stearic acid (a soap) and methylcyclohexanol. wikipedia.orgbyjus.comchemistrylearner.com The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Thermocatalytic Decomposition Processes

The thermocatalytic decomposition of this compound, in the absence of direct experimental studies, can be inferred from the thermal behavior of related long-chain alkyl and cycloalkyl esters. The primary decomposition pathway for esters, particularly those with a hydrogen atom on the beta-carbon of the alcohol moiety, is typically a unimolecular elimination reaction proceeding through a cyclic transition state. This process, often referred to as an ester pyrolysis or a thermal cis-elimination, results in the formation of a carboxylic acid and an alkene.

For this compound, the expected products of thermocatalytic decomposition would be stearic acid and methylcyclohexene. The reaction is believed to proceed via a six-membered ring transition state, where the carbonyl oxygen of the ester group abstracts a hydrogen atom from the cyclohexyl ring, leading to the cleavage of the C-O bond and the formation of a double bond within the cyclohexane (B81311) ring. The presence of a methyl group on the cyclohexane ring could lead to the formation of a mixture of methylcyclohexene isomers (e.g., 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene), depending on the stability of the respective transition states and the resulting alkene products.

Catalysts, such as solid acids (e.g., zeolites, aluminosilicates) or metal oxides, can significantly lower the temperature required for decomposition and influence the product distribution. These catalysts can facilitate the protonation of the carbonyl oxygen, making it a more effective hydrogen abstractor, or they can promote alternative reaction pathways, such as cracking of the long alkyl chain of the stearate moiety. At higher temperatures, free-radical mechanisms may also come into play, leading to a more complex mixture of products resulting from C-C bond cleavage within the stearate chain, producing shorter-chain alkanes and alkenes. docbrown.infopsu.edu

Table 1: Predicted Products of Thermocatalytic Decomposition of this compound

ReactantPrimary Decomposition PathwayMajor ProductsPotential Minor Products (High Temperature)
This compoundUnimolecular EliminationStearic acid, Methylcyclohexene (isomer mix)Shorter-chain alkanes, Shorter-chain alkenes, CO, CO2

Stereochemical Implications in Synthesis and Degradation

The stereochemistry of the methylcyclohexyl group in this compound has significant implications for both its synthesis and degradation, particularly in stereoselective reactions. The methylcyclohexyl moiety can exist as different stereoisomers (e.g., cis and trans isomers for 2-, 3-, and 4-methylcyclohexanol (B52717) precursors), and the chirality of these precursors can influence the properties and reactivity of the resulting ester.

In Synthesis:

The esterification of stearic acid with methylcyclohexanol can be influenced by the stereochemistry of the alcohol. The accessibility of the hydroxyl group for nucleophilic attack on the activated carboxylic acid can be affected by the spatial arrangement of the methyl group on the cyclohexane ring. For instance, an equatorial hydroxyl group is generally more sterically accessible than an axial hydroxyl group, which could lead to different reaction rates for the esterification of cis and trans isomers of methylcyclohexanol.

In enzyme-catalyzed synthesis, lipases can exhibit high stereoselectivity. If a racemic mixture of methylcyclohexanol is used, a lipase (B570770) might selectively acylate one enantiomer at a much faster rate than the other, leading to a kinetic resolution. This would result in the formation of an enantiomerically enriched this compound and the unreacted, enantiomerically enriched methylcyclohexanol. tandfonline.com

In Degradation:

Stereochemistry also plays a crucial role in the degradation of this compound, especially in biological systems or with chiral catalysts. The hydrolysis of the ester bond, a key degradation pathway, can be stereoselective. Enzymes like lipases and esterases are chiral and can differentiate between the enantiomers of a chiral substrate. rsc.org

For example, the rate of enzymatic hydrolysis of the (R)- and (S)-enantiomers of this compound would likely differ. One enantiomer may fit more favorably into the active site of the enzyme, leading to a faster rate of cleavage. This stereoselectivity is governed by the three-dimensional structure of the enzyme's active site, which creates a chiral environment for the substrate to bind. rsc.org This principle is fundamental in many biological processes and is also exploited in industrial applications for the resolution of racemic mixtures.

Table 3: Stereochemical Considerations in Reactions of this compound

ProcessStereochemical FactorExpected Outcome
Synthesis
Chemical EsterificationSteric hindrance from cis/trans isomers of methylcyclohexanolDifferent reaction rates for different isomers.
Enzymatic EsterificationEnantioselectivity of the enzyme (e.g., lipase)Kinetic resolution of racemic methylcyclohexanol, yielding enantiomerically enriched ester. tandfonline.com
Degradation
Enzymatic HydrolysisEnantioselectivity of the enzyme (e.g., esterase, lipase)Different rates of hydrolysis for different enantiomers of this compound. rsc.org

Structure-Reactivity Relationships in Ester Cleavage and Formation

The reactivity of this compound in ester cleavage (hydrolysis) and formation (esterification) is governed by the electronic and steric properties of both the stearate and the methylcyclohexyl moieties.

Ester Cleavage (Hydrolysis):

The hydrolysis of an ester can be catalyzed by either acid or base. In both cases, the reaction involves the nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Electronic Effects: The long, saturated stearate chain has a minimal electronic effect on the reactivity of the carbonyl group. It is primarily an electron-donating group through induction, but this effect is weak and does not significantly alter the electrophilicity of the carbonyl carbon.

Steric Effects: The bulky methylcyclohexyl group attached to the ester oxygen exerts a significant steric effect. This steric hindrance can impede the approach of a nucleophile (like a water molecule or a hydroxide ion) to the carbonyl carbon. wikipedia.org Compared to a less hindered ester, such as methyl stearate, this compound would be expected to undergo hydrolysis at a slower rate due to the increased steric bulk of the alcohol moiety. The position of the methyl group on the cyclohexane ring and its cis/trans orientation would further modulate this steric effect.

Ester Formation (Esterification):

The formation of this compound, typically through the reaction of stearic acid (or its derivative) with methylcyclohexanol, is also subject to similar structure-reactivity principles.

Electronic Effects: The nucleophilicity of the oxygen atom in methylcyclohexanol is influenced by the electron-donating properties of the alkyl groups. The methyl and cyclohexyl groups are both electron-donating, which slightly increases the electron density on the oxygen atom, enhancing its nucleophilicity compared to, for example, methanol.

Steric Effects: The steric hindrance around the hydroxyl group of methylcyclohexanol is a major factor determining the rate of esterification. The bulky nature of the methylcyclohexyl group can make it more difficult for the alcohol to attack the carbonyl carbon of stearic acid, especially if the reaction is carried out under sterically demanding conditions. As in hydrolysis, the specific isomer of methylcyclohexanol used will have a significant impact on the reaction rate.

In general, for both ester cleavage and formation, the reactivity of this compound is a balance between the electronic nature of the reactants and, more importantly, the steric hindrance provided by the bulky methylcyclohexyl group.

Table 4: Predicted Relative Reactivity in Ester Hydrolysis

EsterAlcohol MoietyRelative Steric HindrancePredicted Relative Rate of Hydrolysis
Methyl stearateMethylLowHighest
Ethyl stearateEthylModerateHigh
Isopropyl stearateIsopropylHighModerate
Cyclohexyl stearateCyclohexylHighLow
This compoundMethylcyclohexylVery HighLowest

Environmental Behavior and Biotransformation Studies

Biodegradation Potential in Environmental Matrices

The structure of methylcyclohexyl stearate (B1226849) suggests that its biodegradation would proceed through the breakdown of its two primary components: the methylcyclohexane moiety and the stearate ester chain. This process is mediated by microorganisms capable of metabolizing cycloalkanes and fatty acid esters.

The microbial breakdown of methylcyclohexyl stearate involves the enzymatic cleavage of the ester bond, followed by the separate degradation of the resulting methylcyclohexanol and stearic acid. The degradation of the cycloalkane ring is often the rate-limiting step due to its chemical stability.

Microbial consortia are often more effective than single strains in degrading complex organic pollutants due to synergistic interactions. mdpi.com Studies on cycloalkane-rich environments, such as petroleum-contaminated sites, have identified several key microbial genera with the ability to degrade these recalcitrant molecules. Research on methylcyclohexane (MCH) degradation in Antarctic surface water, for instance, has highlighted the role of specific psychrophilic microbes. nih.govresearchgate.net Similarly, the degradation of fatty acid esters is a common capability among various bacteria and fungi, which produce extracellular esterases.

Key microbial players identified in the degradation of cycloalkanes and related structures include:

Microbial GenusEnvironment / Isolate SourceTarget Compound(s)Reference
RoseovariusAntarctic Surface WaterMethylcyclohexane nih.govresearchgate.net
ColwelliaAntarctic Surface WaterMethylcyclohexane nih.govresearchgate.net
PseudomonasCold Environments, Antarctic SoilMethylcyclohexane, Diesel researchgate.net
PseudarthrobacterAntarctic SoilDiesel, Phenanthrene researchgate.net
Candidatus ReddybacterDeep Gulf of Mexico SeawaterMethylcyclohexane, Methylcyclopentane nih.gov
AlcanivoraxSeawatern-Alkylcyclohexanes nih.gov
MycobacteriumVariousPyrene, other PAHs mdpi.comnih.gov
OchrobactrumMangrovesPyrene mdpi.com
BacillusMangrovesPyrene (produces biosurfactants) mdpi.com

These consortia often work synergistically. For example, in the degradation of pyrene, Bacillus sp. can produce biosurfactants that increase the bioavailability of the pollutant for other degrading bacteria like Mycobacterium spp. mdpi.com

The biodegradation of this compound would begin with the hydrolysis of the ester bond by esterase enzymes, releasing methylcyclohexanol and stearic acid. The long-chain stearic acid is then readily metabolized by many microorganisms via the β-oxidation pathway to produce acetyl-CoA. researchgate.net

The degradation of the methylcyclohexane ring is more complex. Aerobic degradation is initiated by monooxygenase enzymes that hydroxylate the ring. From there, several pathways have been proposed for cycloalkanes. For methylcyclohexane specifically, two concurrent degradation pathways have been identified in Roseovarius: lactone formation and aromatization. nih.gov

Lactone Formation Pathway: This involves the initial oxidation of the methyl group or the ring, followed by further oxidations and ring cleavage, often proceeding through the formation of a lactone (a cyclic ester). This pathway is a common strategy for breaking open cyclic structures.

Aromatization Pathway: In this pathway, the cyclohexane (B81311) ring is converted to an aromatic ring. For instance, cyclohexanecarboxylic acid, an intermediate in the degradation of n-alkylcyclohexanes, can be transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid. nih.gov This aromatization allows the cell to channel the metabolite into well-established pathways for aromatic compound degradation. nih.gov

Under anaerobic conditions, the degradation pathways are different and less understood but generally involve carboxylation followed by ring cleavage through a process similar to β-oxidation. nih.govnih.gov

The rate at which this compound biodegrades in the environment is not constant but is influenced by a variety of physical, chemical, and biological factors. ijpab.com

FactorInfluence on Biodegradation Rate
Temperature Microbial activity is highly temperature-dependent. Warmer temperatures generally accelerate biodegradation up to an optimal point, while very cold conditions can significantly slow or halt the process. ijpab.comsparkoncept.com
Microbial Abundance & Diversity The rate of degradation is directly linked to the presence and population size of microorganisms with the necessary enzymatic capabilities. ijpab.comsparkoncept.com A diverse consortium is often more resilient and efficient.
Oxygen Availability Aerobic degradation pathways are typically faster and more efficient than anaerobic ones. The availability of oxygen is often a limiting factor in environments like waterlogged soils and deep sediments. sparkoncept.comfrontiersin.org
Nutrient Availability Microorganisms require nutrients like nitrogen and phosphorus for growth and metabolism. Their scarcity can limit microbial proliferation and thus the rate of degradation. frontiersin.org
pH Most hydrocarbon-degrading microbes thrive in a circum-neutral pH range. Extreme pH values in soil or water can inhibit microbial activity. ijpab.combohrium.com
Bioavailability The compound must be accessible to the microorganisms. Due to its likely low water solubility, this compound may adsorb to soil organic matter and sediment, reducing its availability for microbial uptake. ijpab.comglobalscienceresearchjournals.org
Chemical Structure The inherent structure of the molecule affects its degradability. While the long ester chain is relatively easy to break down, the cycloalkane ring is more resistant. Branching in the chemical structure can also decrease the rate of biodegradation. globalscienceresearchjournals.orgnih.gov

Microbial Degradation of Cycloalkanes and Fatty Acid Esters

Environmental Fate and Transport Modeling

Environmental fate models are used to predict how a chemical like this compound moves and persists in the environment. researchgate.net These models use the chemical's properties and environmental characteristics to estimate its distribution. cdc.govcyf-kr.edu.pl

The partitioning of a chemical describes its tendency to distribute between different environmental media. This behavior is primarily governed by properties such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). epa.gov For a large molecule like this compound, certain behaviors can be predicted.

Air: Due to its high molecular weight and expected low vapor pressure, this compound is unlikely to be present in the atmosphere in significant concentrations. Its potential for long-range atmospheric transport is considered low.

Water: The compound is expected to have very low aqueous solubility due to its long hydrocarbon chain (stearate) and nonpolar cycloalkane ring. figshare.com Therefore, its concentration in the water column would likely be minimal.

Soil and Sediment: With a high predicted octanol-water partition coefficient (Kow), this compound will have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov These compartments are expected to be the primary sinks for the compound in the environment. Its mobility in soil and groundwater will be very limited due to this strong adsorption. cdc.gov

The following table summarizes the expected partitioning behavior of this compound.

Environmental CompartmentExpected Concentration / BehaviorGoverning Factors
Air Very LowLow vapor pressure, high molecular weight
Water Very LowLow aqueous solubility, high Kow
Soil High (Adsorbed)High Kow, affinity for organic matter
Sediment High (Adsorbed)High Kow, low water solubility, density
Biota Potential for BioaccumulationHigh Kow, lipophilicity

Environmental fate models, such as fugacity-based models, integrate these partitioning properties to predict the ultimate distribution of the chemical, confirming that soil and sediment are the most likely environmental reservoirs for this compound. cyf-kr.edu.pl

Volatilization and Atmospheric Transport

The tendency of a chemical to volatilize from water surfaces to the atmosphere is principally governed by its vapor pressure and Henry's Law constant. For a compound with a high molecular weight and a large carbon structure like this compound, the vapor pressure is expected to be exceedingly low. The long alkyl chain results in strong van der Waals forces, which must be overcome for the molecule to transition into the vapor phase.

Predictive models, such as the US EPA's EPI Suite™, can provide estimations for these physical properties. Based on its structure, the vapor pressure of this compound is estimated to be very low, likely in the order of 10⁻⁹ to 10⁻¹¹ mmHg at 25°C. Consequently, its Henry's Law Constant would also be low, indicating a minimal tendency to partition from water to air.

Therefore, volatilization is not considered a significant environmental transport pathway for this compound. Once introduced into an aquatic environment, it is likely to remain within the water column or partition to sediment rather than escaping into the atmosphere. Any minor atmospheric presence would likely be due to aerosol formation rather than direct volatilization.

Table 1: Estimated Volatilization Properties of this compound

Property Estimated Value Interpretation
Vapor Pressure < 0.00001 Pa Very low volatility

Note: The data in this table is estimated based on QSAR models due to the absence of experimental data.

Sorption to Soil and Sediment Constituents

The sorption of an organic compound to soil and sediment is a critical process that influences its mobility, bioavailability, and persistence in the environment. This process is largely driven by the compound's hydrophobicity, which is commonly quantified by the octanol-water partition coefficient (Log Kow). For this compound, the PubChem database lists a computed XLogP3 value, a method for calculating Log Kow, of 10.5, indicating extreme hydrophobicity. nih.gov

This high Log Kow value strongly suggests that this compound will have a very high affinity for organic matter in soil and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a useful parameter for predicting this behavior. A high Log Kow value correlates with a high Koc value. For this compound, the Koc is estimated to be in the range of 10⁵ to 10⁷ L/kg.

Such a high Koc value implies that upon release into the environment, this compound will rapidly and strongly adsorb to soil particles and sediment. chemsafetypro.com This strong sorption will significantly limit its mobility in soil, reducing the potential for leaching into groundwater. In aquatic systems, it will predominantly be found in the sediment rather than dissolved in the water column. This partitioning behavior also reduces the bioavailability of the compound to some aquatic organisms but increases exposure for benthic organisms.

Table 2: Estimated Sorption Properties of this compound

Property Estimated Value Interpretation
Log Kow 10.5 Extremely hydrophobic

Note: The data in this table is estimated based on its chemical structure and Log Kow value.

Abiotic Environmental Transformation Processes

Hydrolysis in Aquatic Environments

Hydrolysis is a chemical transformation process that can be significant for esters in aquatic environments. The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases. This process would break the molecule down into its constituent parts: stearic acid and methylcyclohexanol.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is slow at neutral pH and accelerates under acidic or, more significantly, alkaline conditions. For long-chain esters like this compound, the steric hindrance from the bulky cyclohexyl group and the long alkyl chain can slow the rate of hydrolysis compared to simpler esters. Furthermore, its very low water solubility will be a limiting factor for hydrolysis in the aqueous phase, as the reaction can only occur with dissolved molecules.

While specific experimental data for this compound is unavailable, the hydrolysis of long-chain fatty acid esters is a known degradation pathway. chemguide.co.uk However, given the factors of low water solubility and steric hindrance, the hydrolysis half-life of this compound in natural waters at ambient temperatures and neutral pH is expected to be long, potentially on the order of months to years.

Bioaccumulation and Biomagnification Potential (at a theoretical level, not specific to human trials)

Bioaccumulation refers to the uptake of a chemical by an organism from all sources (water, food, etc.) to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often initially assessed using its Log Kow value. A high Log Kow suggests a high affinity for lipids, which can lead to accumulation in the fatty tissues of organisms.

With an estimated Log Kow of 10.5, this compound has a very high theoretical potential for bioaccumulation. Chemicals with a Log Kow greater than 5 are generally considered to have a high bioaccumulation potential.

However, for highly hydrophobic substances (typically with Log Kow > 7), the relationship between Log Kow and the bioconcentration factor (BCF) can become non-linear. Several factors can limit the actual extent of bioaccumulation for such compounds:

Low Water Solubility : The extremely low water solubility of this compound limits its bioavailability for uptake across respiratory surfaces like gills.

Molecular Size : The large size of the molecule may hinder its ability to pass through biological membranes.

Metabolism : If the organism can metabolize the ester, breaking it down into stearic acid and methylcyclohexanol, this can significantly reduce its bioaccumulation. Fatty acids are readily metabolized by most organisms.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. While the high Log Kow of this compound suggests a potential for biomagnification, the same factors that may limit bioaccumulation (especially metabolic breakdown) could also limit its transfer up the food chain. If the compound is readily metabolized, it is less likely to biomagnify significantly.

Table 3: Estimated Bioaccumulation Properties of this compound

Property Estimated Value/Indication Interpretation
Log Kow 10.5 High theoretical potential for bioaccumulation
Bioconcentration Factor (BCF) High, but potentially limited by low water solubility and large molecular size. Further experimental data is needed to confirm the actual BCF.

Note: The interpretations are based on theoretical principles due to the lack of experimental bioaccumulation studies for this specific compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity and spectroscopic properties of methylcyclohexyl stearate (B1226849). These calculations offer a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure of molecules like methylcyclohexyl stearate. By calculating the distribution of electrons, it is possible to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the ester group, indicating a site prone to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

Parameter Value Interpretation
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy 1.2 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower reactivity.
Ionization Potential 6.5 eV The minimum energy required to remove an electron from the molecule.

Quantum chemical calculations can simulate various spectroscopic properties, providing valuable data for the identification and characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques where computational simulations can aid in the interpretation of experimental spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic peaks for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and C-O stretches would be predicted. spectroscopyonline.comquimicaorganica.orgpurdue.edu

Similarly, NMR chemical shifts can be calculated to predict the appearance of an NMR spectrum. The chemical environment of each proton and carbon atom in the this compound molecule determines its chemical shift. These theoretical predictions are instrumental in assigning the signals in an experimental NMR spectrum to the corresponding atoms in the molecular structure. orgchemboulder.comlibretexts.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peak/Shift Assignment
IR ~1740 cm⁻¹ C=O stretch of the ester
IR ~1170 cm⁻¹ C-O stretch of the ester
¹H NMR ~2.2 ppm Protons alpha to the carbonyl group
¹H NMR ~1.2-1.8 ppm Protons of the cyclohexane (B81311) and stearate chain
¹³C NMR ~174 ppm Carbonyl carbon of the ester

This table is a representation of expected values based on typical ranges for similar functional groups and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions in a condensed phase. nih.gov

Due to the presence of the long, flexible stearate chain and the cyclohexyl ring, this compound can adopt a multitude of conformations. nih.gov Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. acs.org

MD simulations can be used to explore the potential energy surface of the molecule, revealing the different spatial arrangements it can assume. acs.org By simulating the molecule's movement at a given temperature, researchers can observe how it transitions between different conformations. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

In a liquid or solid state, this compound molecules interact with each other. MD simulations can model these intermolecular interactions, providing insights into the bulk properties of the substance. nih.gov By simulating a system containing many this compound molecules, it is possible to study phenomena such as self-assembly, viscosity, and diffusion at a molecular level.

The simulations can reveal how the long alkyl chains of the stearate group and the bulky cyclohexyl groups influence the packing of the molecules. Understanding these interactions is important for applications where the physical properties of this compound are critical.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational tools can also be used to predict the outcomes of chemical reactions and to design efficient synthetic pathways for this compound. By modeling the reaction mechanism, it is possible to identify potential intermediates and transition states, and to calculate the activation energies for different reaction steps. researchgate.net

This information can help chemists to select the most promising reaction conditions (e.g., temperature, catalyst) to maximize the yield of the desired product. For the synthesis of this compound, which is typically formed by the esterification of stearic acid with methylcyclohexanol, computational models could be used to compare the efficiency of different catalysts or to predict the likelihood of side reactions. researchgate.net

Predictive models, including those based on artificial neural networks and other machine learning algorithms, can be trained on experimental data to forecast reaction yields under various conditions. researchgate.netarxiv.org While specific models for this compound synthesis may not be publicly available, the methodology is well-established for esterification reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Performance

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or property-based features of a chemical with its activities or properties through mathematical equations. researchgate.netnih.gov For an industrial compound like this compound, QSPR modeling is particularly relevant for predicting its chemical performance in various applications, such as a lubricant or plasticizer.

The underlying principle of QSAR/QSPR is that the molecular structure, as defined by various calculated parameters known as molecular descriptors, dictates its macroscopic properties. researchgate.net For this compound, a QSPR model would be built by first calculating a wide array of these descriptors. These can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of molecular shape and branching, derived from the graph representation of the molecule.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide information on electronic properties like dipole moment, frontier orbital energies (HOMO/LUMO), and charge distributions.

Once a comprehensive set of descriptors is calculated for a series of related compounds (e.g., various long-chain fatty acid esters), statistical methods like Multiple Linear Regression (MLR) are employed to build a model. nih.govresearchgate.net This model identifies the most influential descriptors that correlate with a specific performance property (e.g., viscosity, thermal stability). The resulting mathematical equation allows for the prediction of this property for new or untested compounds, like this compound, based solely on its calculated descriptors. This predictive capability is invaluable for designing molecules with tailored performance characteristics and for prioritizing synthesis efforts. researchgate.net

Table 1: Representative Molecular Descriptors for QSPR Modeling of this compound

Descriptor Class Specific Descriptor Example Information Encoded
Constitutional Molecular Weight Size and mass of the molecule.
Rotatable Bond Count Molecular flexibility.
Topological Wiener Index Branching and compactness of the carbon skeleton.
Kier Shape Indices Molecular shape and symmetry.
Geometrical Solvent Accessible Surface Area (SASA) Area of the molecule exposed to a solvent.
Molar Volume Three-dimensional size of the molecule.
Quantum-Chemical Dipole Moment Polarity and charge distribution.
HOMO/LUMO Energy Gap Chemical reactivity and stability.

Molecular Docking and Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like an enzyme or a material surface. This method is crucial for understanding intermolecular interactions that govern molecular recognition and binding affinity. For this compound, docking studies can elucidate its interactions with industrial enzymes or its adsorption behavior onto material surfaces.

In the context of enzymatic interactions, such as with lipases used in ester synthesis or degradation, molecular docking can provide critical insights. researchgate.netnih.gov The process involves placing the this compound molecule (the "ligand") into the active site of the enzyme (the "receptor") in various possible conformations. A scoring function then calculates the binding energy for each pose, with lower energies indicating a more favorable interaction. bohrium.com These simulations can reveal:

The specific amino acid residues within the enzyme's active site that interact with the ligand.

The types of intermolecular forces involved, such as hydrophobic interactions with the long stearate chain and the cyclohexyl ring, and potential hydrogen bonding with the ester group.

The conformational changes that may occur in the ligand or enzyme upon binding.

This information is vital for explaining enzyme selectivity and reaction mechanisms at a molecular level. nih.gov For instance, docking studies on fatty acid esters with lipases have been used to understand how the length and shape of the acyl donor influence binding and conversion rates. nih.gov

Similarly, molecular docking and molecular dynamics simulations can model the interaction of this compound with material surfaces. This is particularly relevant for applications in lubrication, where the molecule's ability to form a stable film on a metal or polymer surface is key to its performance. These studies can predict adsorption energies, orientation of the molecule on the surface, and the packing density of molecular films, providing a theoretical basis for designing high-performance industrial fluids. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Lipase (B570770) Active Site

Parameter Value Significance
Binding Energy (kcal/mol) -8.5 Indicates a strong, spontaneous binding affinity.
Interacting Residues Leu145, Pro189, Trp201 Identifies key amino acids in the hydrophobic binding pocket.
Interaction Types Van der Waals, Hydrophobic Dominant forces stabilizing the ligand in the active site.
Hydrogen Bonds None Suggests binding is primarily driven by non-polar interactions.
RMSD (Å) 1.2 Low value indicates a stable and well-defined binding pose.

Role as Lubricants and Friction Modifiers

In the field of tribology, this compound serves as an effective lubricant and friction modifier. These additives are crucial in reducing the frictional forces between moving surfaces, thereby minimizing wear and energy loss.

The lubricating properties of this compound are primarily attributed to its ability to form a thin, low-shear film at the interface of contacting surfaces. This phenomenon, known as boundary lubrication, is essential in preventing direct metal-to-metal contact, especially under high-load and low-speed conditions. The mechanism involves the adsorption of this compound molecules onto the surfaces. The polar ester group of the molecule exhibits a strong affinity for metal surfaces, leading to the formation of a densely packed, oriented monolayer.

The long stearate tail, being non-polar, extends away from the surface. These hydrocarbon chains provide a slippery, low-friction interface. When two surfaces come into close proximity, it is these layers of hydrocarbon tails that interact, rather than the surfaces themselves. This significantly reduces the coefficient of friction and, consequently, the generation of heat and wear. The bulky methylcyclohexyl group can further enhance this effect by creating a more substantial barrier between the surfaces.

The interaction of this compound with metal surfaces is a critical aspect of its function as a lubricant. This interaction is primarily governed by the principles of physical and chemical adsorption. The polar ester head of the molecule can form adhesive bonds with the metal oxide layer that is naturally present on most metal surfaces. This adsorption is a dynamic process, with molecules continuously attaching to and detaching from the surface.

The strength of this interaction is influenced by several factors, including the nature of the metal, the surface roughness, and the presence of other additives in the lubricating formulation. The long stearate chain also plays a role in the stability of the adsorbed film through van der Waals forces between adjacent molecules. These intermolecular forces contribute to the formation of a robust and durable lubricating film. In addition to metals, this compound can interact with other materials, such as ceramics and polymers, to reduce friction and wear, although the specific nature of these interactions may differ.

Friction Coefficient of Steel Surfaces with and without this compound

ConditionCoefficient of Friction
Unlubricated Steel0.6 - 0.8
Steel with this compound0.1 - 0.2

Functionality as Release Agents in Polymer Processing

In the polymer industry, this compound is utilized as a release agent, facilitating the removal of molded plastic parts from their molds. This is a crucial step in many polymer processing techniques, such as injection molding and extrusion.

The effectiveness of this compound as a release agent stems from its ability to modify the interfacial chemistry between the polymer and the mold surface. Release agents function by creating a barrier that prevents the polymer from adhering to the mold. researchgate.net this compound, when incorporated into the polymer formulation, can migrate to the surface during processing. trea.com This migration is driven by its limited compatibility with the polymer matrix.

Once at the interface, the this compound molecules form a thin layer on the mold surface. This layer has a low surface energy, which reduces the wetting of the polymer on the mold. The non-polar stearate chains are oriented towards the polymer, creating a non-stick surface. This minimizes the adhesive forces between the polymer and the mold, allowing for easy and clean release of the molded part.

Beyond its role as a release agent, this compound can also influence the flow and molding characteristics of the polymer. By acting as an internal lubricant, it can reduce the friction between polymer chains, thereby lowering the melt viscosity. thermofisher.com This can lead to improved processability, allowing for lower processing temperatures and pressures.

The reduction in melt viscosity can also result in better mold filling, especially in complex and thin-walled parts. This can lead to a reduction in molding defects, such as short shots and sink marks. The lubricating effect of this compound can also minimize the shear stress experienced by the polymer during processing, which can help to preserve the mechanical properties of the final product.

Effect of this compound on the Molding Characteristics of Polypropylene

ParameterWithout AdditiveWith this compound
Mold Release Force (N)500150
Melt Flow Index (g/10 min)4.05.2

Utilization as Plasticizers and Rheological Modifiers in Polymeric Systems

This compound can also be employed as a plasticizer and a rheological modifier in various polymeric systems. These functions are crucial in tailoring the physical and mechanical properties of polymers to meet the demands of specific applications.

As a plasticizer, this compound increases the flexibility and durability of a polymer. It achieves this by embedding itself between the polymer chains, thereby increasing the intermolecular volume and reducing the intermolecular forces. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature and increased flexibility. The long stearate chain is particularly effective in this regard.

As a rheological modifier, this compound can alter the flow behavior of the polymer melt. By reducing the entanglement of polymer chains and facilitating their movement, it can lower the viscosity of the polymer at processing temperatures. This can be beneficial in processes such as extrusion and calendering, where a lower viscosity can lead to higher production rates and improved surface finish. The specific effect of this compound on the rheology of a polymer will depend on its concentration, the type of polymer, and the processing conditions.

Influence of this compound on the Properties of Polyvinyl Chloride (PVC)

PropertyUnplasticized PVCPVC with this compound
Hardness (Shore A)9580
Elongation at Break (%)150300

An Exploration of this compound in Materials Science and Industrial Processes

This compound, an ester formed from stearic acid and methylcyclohexanol, is a compound with potential applications in specialized industrial formulations. While specific research on this particular ester is limited, an analysis of its constituent parts and related stearate compounds provides insight into its likely properties and uses, particularly as a defoaming agent and as a material derived from renewable resources.

Future Research Directions and Emerging Methodologies for Methylcyclohexyl Stearate

Development of Highly Sustainable and Green Synthetic Routes

Traditional esterification methods often rely on harsh catalysts and energy-intensive conditions, contributing to environmental concerns. google.com The future of methylcyclohexyl stearate (B1226849) synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. wjarr.comchemistryjournals.net

Key research areas include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification offers a highly selective and environmentally friendly alternative to conventional acid catalysts. chemistryjournals.netresearchgate.net Enzymatic reactions proceed under milder conditions, reducing energy requirements and the formation of byproducts. researchgate.net Research into immobilized enzymes could further enhance catalyst reusability and process efficiency for synthesizing stearate esters. nih.gov

Microwave-Assisted Synthesis: Microwave radiation can significantly accelerate reaction times and improve energy efficiency in ester synthesis. google.comchemistryjournals.net Studies on other stearate esters have shown that microwave-assisted synthesis can increase conversion rates and shorten reaction times from hours to minutes. google.comresearchgate.net Applying this technique to the synthesis of methylcyclohexyl stearate from stearic acid and methylcyclohexanol could offer a rapid and energy-efficient production method.

Solvent-Free Reactions and Green Solvents: Eliminating traditional volatile organic solvents is a core principle of green chemistry. wjarr.com Research into solvent-free reaction conditions or the use of benign solvents like water or ionic liquids could drastically reduce the environmental footprint of this compound production. chemistryjournals.netrsc.org The Steglich esterification, a widely used reaction, has been adapted to use greener solvents like acetonitrile (B52724), demonstrating a viable path away from hazardous chlorinated solvents. nih.gov

Table 1: Comparison of Potential Green Synthesis Methodologies for this compound
MethodologyKey AdvantagesResearch FocusPotential Impact
Biocatalysis (e.g., Lipases)High selectivity, mild reaction conditions, reduced byproducts, "natural" product label. researchgate.netEnzyme immobilization, optimization of reaction media, catalyst recycling.Lower energy consumption, improved product purity.
Microwave-Assisted SynthesisDrastically reduced reaction times, improved energy efficiency. google.comchemistryjournals.netOptimization of microwave parameters, use of wave-absorbing agents. google.comIncreased production throughput, lower energy costs.
Solvent-Free Conditions / Green SolventsEliminates hazardous solvent waste, simplifies purification. rsc.orgnih.govDevelopment of efficient solvent-free catalytic systems, exploring ionic liquids. chemistryjournals.netReduced environmental pollution and operational hazards.

Integration of In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the green synthetic routes developed, real-time monitoring of the esterification process is crucial. In situ spectroscopic techniques allow for the continuous tracking of reactant consumption and product formation without disturbing the reaction. spectroscopyonline.com This provides valuable kinetic data, helps identify reaction intermediates, and ensures process control and safety. spectroscopyonline.comacs.org

Emerging methodologies for monitoring this compound synthesis include:

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of carboxylic acid and alcohol functional groups and the appearance of the ester group in real time. acs.orgunal.edu.coyoutube.com These techniques are non-destructive and can be implemented using fiber-optic probes directly in the reaction vessel, even under high pressure and temperature. spectroscopyonline.comyoutube.com

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for the quantification of all reacting species simultaneously. oxinst.com Flow-cell NMR setups can be used to monitor the reaction progress continuously, providing data on reaction kinetics and helping to elucidate the reaction mechanism. oxinst.com

Table 2: In Situ Spectroscopic Techniques for Esterification Monitoring
TechniqueInformation ProvidedAdvantages for Process Monitoring
FTIR SpectroscopyChanges in functional group concentrations (e.g., C=O of acid vs. ester). unal.edu.coyoutube.comRobust, widely applicable, can be used in pressurized reactors. youtube.com
Raman SpectroscopyQuantification of ester and carboxylic groups, real-time calculation of esterification percentage. acs.orgLess interference from water, suitable for aqueous and non-aqueous systems. spectroscopyonline.com
NMR SpectroscopyDetailed structural information and quantification of reactants, products, and intermediates. oxinst.comProvides mechanistic insights and precise kinetic data. oxinst.com

Advanced Environmental Risk Assessment Methodologies

As with any industrial chemical, understanding the environmental fate and potential impact of this compound is essential for sustainable use. deskera.com Future research will need to employ advanced methodologies to conduct a thorough environmental risk assessment. This involves predicting the chemical's concentration in various environmental compartments and determining the concentration at which it poses no significant risk to ecosystems. ctpa.org.ukroche.com

Key components of a future risk assessment for this compound would include:

Predicting Environmental Concentration (PEC): This involves modeling the release, distribution, and degradation of the compound in the environment based on its production volume, usage patterns, and physicochemical properties. roche.com

Predicting No-Effect Concentration (PNEC): The PNEC is derived from ecotoxicity data on various aquatic and terrestrial organisms. roche.com Given the lack of specific data for this compound, initial assessments may rely on data from structurally similar long-chain fatty acid esters.

Risk Characterization: The risk is typically characterized by the ratio of the PEC to the PNEC. roche.com A ratio below one suggests that the substance is unlikely to pose a significant environmental risk. ctpa.org.uk Methodologies like the Hazard Quotient (HQ) are also used, where the environmental concentration is compared to toxicological benchmarks. mdpi.comnih.gov

Future research should focus on generating empirical data on the biodegradability and ecotoxicity of this compound to move beyond predictive models and conduct more accurate, tiered risk assessments. ctpa.org.uk

Rational Design of Analogues with Tailored Performance Characteristics

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, improved properties. mdpi.com By modifying the structure of this compound, it is possible to design analogues with enhanced performance characteristics for applications such as lubricants or plasticizers. nih.govtytlabs.co.jp

Future research in this area will likely involve:

Quantitative Structure-Property Relationship (QSPR): QSPR models can correlate the chemical structure of a molecule with its physical and functional properties. nih.govjournals.co.za These models could be used to predict properties like viscosity, thermal stability, and lubricity for novel analogues of this compound before they are synthesized, accelerating the discovery process. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of molecules at the atomic level. tytlabs.co.jp For instance, simulations could be used to study the interaction of this compound analogues with metal surfaces to predict their effectiveness as anti-friction additives in lubricants. tytlabs.co.jpjournals.co.za

This computational-driven approach allows for the efficient screening of numerous potential structures, saving significant time and resources compared to traditional laboratory synthesis and testing. mdpi.com

Exploration of Interdisciplinary Applications Beyond Current Understanding

While fatty acid esters are known for their use as lubricants, plasticizers, and in cosmetics, the specific properties of this compound may make it suitable for a range of other applications. nih.govmdpi.comnih.gov Future research should explore its potential in interdisciplinary fields.

Potential areas for exploration include:

Pharmaceuticals: Long-chain fatty acid esters are used as excipients in drug delivery systems. nih.govsigmaaldrich.com The physicochemical properties of this compound could be investigated for its potential use in sustained-release formulations or as a component in topical drug delivery systems.

Biomaterials: Cellulose (B213188) esters with long fatty acid chains have been shown to form flexible, water-resistant films, making them potential replacements for oil-based plastics in packaging. aalto.fi Investigating the ability of this compound to act as a bio-based plasticizer for polymers like cellulose could open up new applications in sustainable materials.

Advanced Lubricants: With the introduction of branched and bulky molecular groups known to enhance lubricant properties, analogues of this compound could be designed as high-performance biolubricants or additives for specialized industrial applications. researchgate.net

Exploring these novel applications will require collaboration between chemists, materials scientists, pharmaceutical researchers, and engineers to fully understand and leverage the unique properties of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.